
(2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a triazole ring, a phenyl group, and a butane-1,2,3-triol backbone, which is further modified with a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction.
Formation of the Butane-1,2,3-triol Backbone: This can be achieved through a series of reduction and protection-deprotection steps.
Attachment of the 4-Methylbenzenesulfonyl Group: This step involves the reaction of the butane-1,2,3-triol with 4-methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol backbone can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the sulfonyl group can produce various sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl groups and triazole rings. It can also serve as a model compound for studying the effects of structural modifications on biological activity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol involves its interaction with specific molecular targets. The sulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzenesulfonate: Similar in structure but lacks the triazole and butane-1,2,3-triol components.
Ethyl p-toluenesulfonate: Similar sulfonyl group but different alkyl chain.
Benzenesulfonic acid methyl ester: Similar sulfonyl group but lacks additional functional groups.
Uniqueness
The uniqueness of (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the triazole ring and the butane-1,2,3-triol backbone makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H21N3O6S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[(2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyltriazol-4-yl)butyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H21N3O6S/c1-13-7-9-15(10-8-13)29(26,27)28-12-17(23)19(25)18(24)16-11-20-22(21-16)14-5-3-2-4-6-14/h2-11,17-19,23-25H,12H2,1H3/t17-,18+,19+/m1/s1 |
InChI Key |
WHXCEDUFWVSHQA-QYZOEREBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]([C@H](C2=NN(N=C2)C3=CC=CC=C3)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C2=NN(N=C2)C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


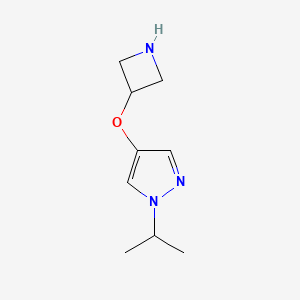

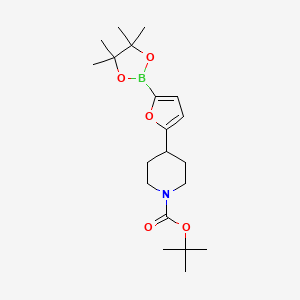
![Bicyclo[3.2.2]nonan-6-ol](/img/structure/B15092444.png)
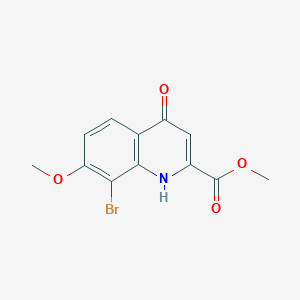


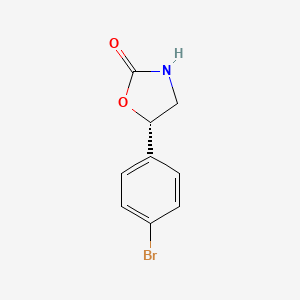
![4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B15092482.png)

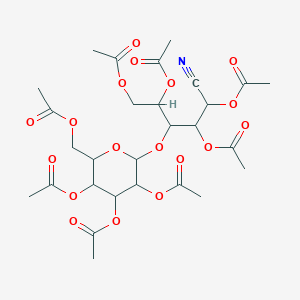
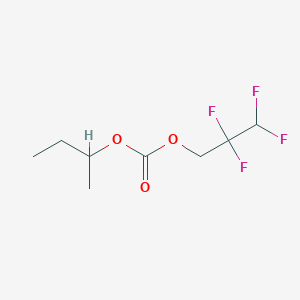
![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
![4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)
